![molecular formula C17H19NO4S B5768652 methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MIBAT is a member of the thiophene family and is synthesized through a multi-step process involving the reaction of isobutyl bromide, 4-aminobenzoic acid, and thiophene-2-carboxylic acid.
Mechanism of Action
The mechanism of action of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancer. By inhibiting the activity of COX-2, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2, leading to a reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the inflammatory response. By reducing PGE2 production, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation.
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a key role in the regulation of cell growth and division. By inducing apoptosis in cancer cells, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can inhibit tumor growth and progression.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its potential applications in various fields of science such as medicine, agriculture, and material science. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties, herbicidal properties, and liquid crystal properties.
One of the limitations of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its complex synthesis method. The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that requires the use of various reagents and catalysts. This can make the synthesis process time-consuming and expensive.
Future Directions
For methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate research include further investigation of its mechanism of action and exploration of its potential applications in nanotechnology.
Synthesis Methods
The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that begins with the reaction of isobutyl bromide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate. This synthesis method has been optimized to obtain high yields of pure methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate and has been reported in various research articles.
Scientific Research Applications
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has shown potential applications in various fields of science. In the medical field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the agricultural field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit herbicidal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the growth of various weeds and can be used as a selective herbicide in crops such as soybean and corn.
In the material science field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit liquid crystal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can form a liquid crystal phase at room temperature, making it a potential candidate for liquid crystal displays (LCDs).
properties
IUPAC Name |
methyl 3-[[4-(2-methylpropoxy)benzoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-22-13-6-4-12(5-7-13)16(19)18-14-8-9-23-15(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHZTIIXRJGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-2-carboxylate |
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